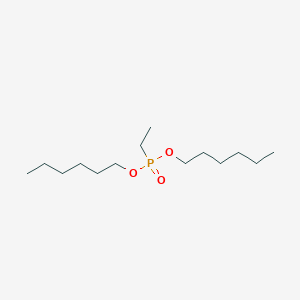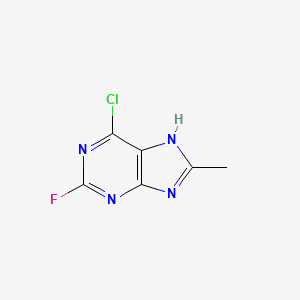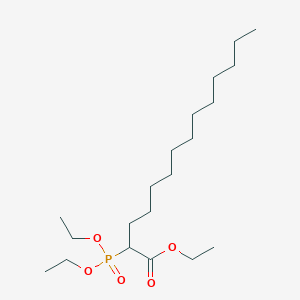
Ethyl 2-(diethoxyphosphoryl)tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(diethoxyphosphoryl)tetradecanoate is an organic compound with the molecular formula C20H41O5P. It is a phosphonate ester, which is a class of compounds known for their diverse applications in organic synthesis, agriculture, and pharmaceuticals. This compound is particularly notable for its role in various chemical reactions and its utility as an intermediate in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxyphosphoryl)tetradecanoate can be synthesized through a multi-step process involving the reaction of tetradecanoic acid with diethyl phosphite. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Esterification: Tetradecanoic acid is reacted with ethanol in the presence of a strong acid catalyst to form ethyl tetradecanoate.
Phosphorylation: Ethyl tetradecanoate is then reacted with diethyl phosphite in the presence of a base catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency and minimize waste. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
化学反应分析
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters, which have applications in different fields such as agriculture and pharmaceuticals .
科学研究应用
Ethyl 2-(diethoxyphosphoryl)tetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The mechanism by which Ethyl 2-(diethoxyphosphoryl)tetradecanoate exerts its effects involves the formation of stable carbon-phosphorus bonds. These bonds are crucial in various biochemical and chemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a variety of organic transformations .
相似化合物的比较
Ethyl 2-(diethoxyphosphoryl)tetradecanoate can be compared with other phosphonate esters such as:
Triethyl phosphonoacetate: Used in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes.
Diethyl ethylphosphonate: Used as a flame retardant and plasticizer.
Ethyl myristate: Used as an intermediate in the synthesis of various chemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in different fields .
属性
CAS 编号 |
6316-11-6 |
|---|---|
分子式 |
C20H41O5P |
分子量 |
392.5 g/mol |
IUPAC 名称 |
ethyl 2-diethoxyphosphoryltetradecanoate |
InChI |
InChI=1S/C20H41O5P/c1-5-9-10-11-12-13-14-15-16-17-18-19(20(21)23-6-2)26(22,24-7-3)25-8-4/h19H,5-18H2,1-4H3 |
InChI 键 |
SWOHHTMHABHFNE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)OCC)P(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)
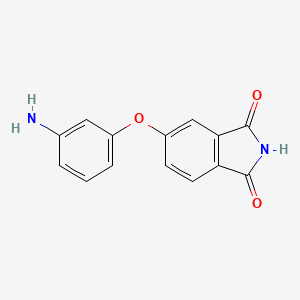
![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
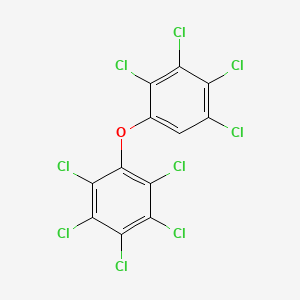
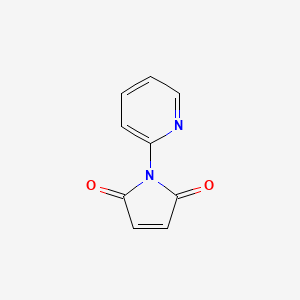
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)
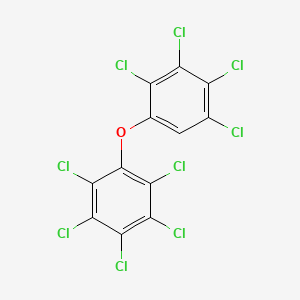
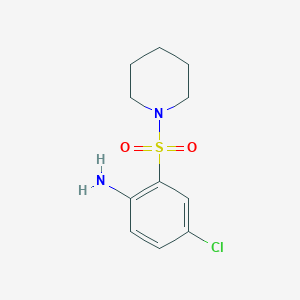
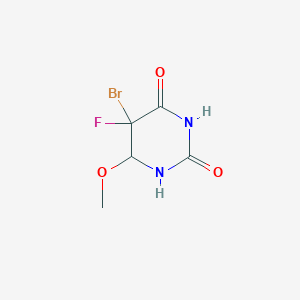
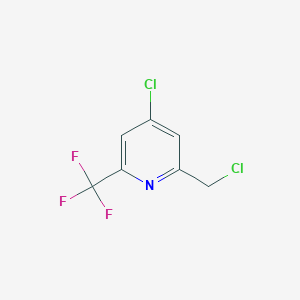
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
